

Application Notes and Protocols for High- Throughput Screening of SAR156497

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Compound of Interest		
Compound Name:	SAR156497	
Cat. No.:	B15573366	Get Quote

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Introduction

SAR156497 is a potent and selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] These serine/threonine kinases play crucial roles in processes such as centrosome maturation, spindle assembly, and chromosome segregation.[2][3][4] Aberrant expression and activity of Aurora kinases are frequently observed in various human cancers, making them attractive targets for anticancer drug discovery.[1][5] High-throughput screening (HTS) is a critical tool for identifying and characterizing novel inhibitors like **SAR156497**.[5][6] These application notes provide detailed protocols for both biochemical and cell-based HTS assays to evaluate the activity of **SAR156497** and other potential Aurora kinase inhibitors.

Mechanism of Action and Signaling Pathway

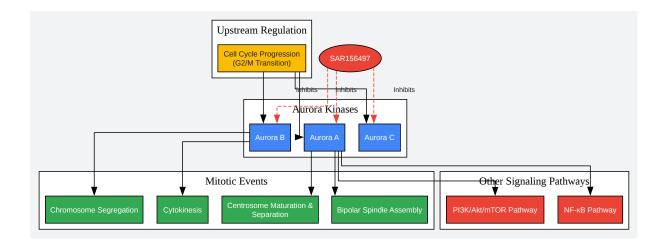
SAR156497 functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[1] By blocking the kinase activity, **SAR156497** disrupts the downstream signaling cascades that are essential for mitotic progression.

Aurora Kinase Signaling Pathway:

Aurora kinases are central to the regulation of the cell cycle. Aurora A is primarily involved in centrosome separation and mitotic entry, while Aurora B, as part of the chromosomal passenger complex, is crucial for chromosome condensation, kinetochore-microtubule



attachments, and the spindle assembly checkpoint.[2][4][5] Inhibition of these kinases leads to mitotic arrest and ultimately, apoptosis in cancer cells. Furthermore, Aurora A has been shown to activate pro-survival signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which can contribute to tumor growth and drug resistance.[3]



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Caption: Aurora Kinase Signaling Pathway and Inhibition by SAR156497.

Data Presentation: In Vitro Activity of Aurora Kinase Inhibitors

The following table summarizes representative inhibitory activities of various compounds against Aurora kinases, providing a baseline for comparison when screening new molecules like **SAR156497**.



Compound	Target	IC50 (nM) - Biochemical Assay	Cell-Based Assay Readout	Reference
SAR156497	Aurora A, B, C	Data not publicly available	-	[1]
AZD1152 (Barasertib)	Aurora B	1	Inhibition of Histone H3 (Ser10) phosphorylation	[7]
MLN8237 (Alisertib)	Aurora A	1.2	Increased G2/M cell cycle arrest	[7]
Danusertib (PHA-739358)	Aurora A, B, C	A: 13, B: 79, C: 61	Antitumor activity in xenograft models	[7]
GSK1070916	Aurora B, C	B: 0.38, C: 1.5	Inhibition of cell proliferation	[7]

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for Aurora Kinase Inhibitors

This protocol describes a radiometric assay to measure the kinase activity of Aurora kinases in a high-throughput format.

Experimental Workflow:



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Caption: Workflow for a Biochemical HTS Assay.



Materials:

- · Recombinant human Aurora A, B, or C kinase
- Myelin Basic Protein (MBP) or a suitable peptide substrate
- y-33P-ATP
- Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
- ATP and MgCl₂
- SAR156497 or other test compounds
- 384-well FlashPlate® or similar coated microplates
- · Automated liquid handling system
- Microplate scintillation counter

Procedure:

- Compound Plating: Using an automated liquid handler, dispense 1 μL of **SAR156497** or library compounds in DMSO into the wells of a 384-well plate. For controls, dispense DMSO alone (negative control) and a known Aurora kinase inhibitor like AZD1152 (positive control).
- Enzyme and Substrate Addition: Prepare a master mix containing the Aurora kinase and MBP substrate in kinase reaction buffer. Add 20 μL of this mix to each well.
- Reaction Initiation: Prepare a solution of γ -33P-ATP and cold ATP in kinase reaction buffer with MgCl₂. Add 20 μ L to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubation: Incubate the plates at room temperature for 60-90 minutes.
- Washing: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unincorporated γ-³³P-ATP.



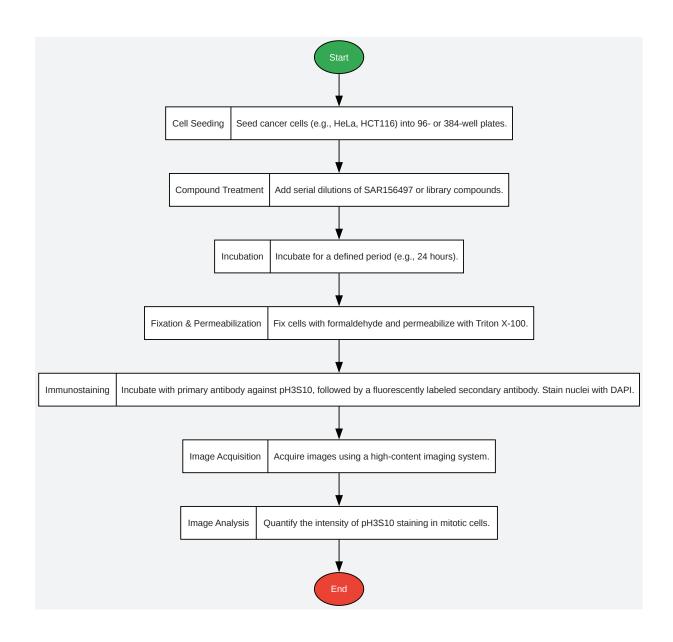
- Signal Detection: Read the plates on a microplate scintillation counter to measure the amount of ³³P incorporated into the substrate bound to the plate.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based High-Content Screening for Aurora B Inhibition

This protocol uses high-content imaging to quantify the inhibition of Aurora B in cells by measuring the phosphorylation of its substrate, histone H3 at serine 10 (pH3S10).[6]

Experimental Workflow:





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Caption: Workflow for a Cell-Based High-Content Screening Assay.



Materials:

- Human cancer cell line (e.g., HeLa, HCT116)
- Cell culture medium and supplements
- SAR156497 or other test compounds
- 96- or 384-well clear-bottom imaging plates
- Formaldehyde solution
- Triton X-100
- Primary antibody against phospho-Histone H3 (Ser10)
- Fluorescently labeled secondary antibody
- DAPI nuclear stain
- High-content imaging system and analysis software

Procedure:

- Cell Seeding: Seed cells into 96- or 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours. Allow cells to attach overnight.
- Compound Treatment: Add serial dilutions of SAR156497 or library compounds to the wells.
 Include appropriate vehicle (DMSO) and positive (e.g., AZD1152) controls.
- Incubation: Incubate the plates for a predetermined time, typically 16-24 hours, to allow for the compound to exert its effect on the cell cycle.
- Fixation and Permeabilization: Carefully remove the culture medium and fix the cells with 4% formaldehyde in PBS for 15 minutes. Wash with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
- Immunostaining:



- Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
- Incubate with the primary antibody against pH3S10 diluted in blocking buffer overnight at 4°C.
- Wash the wells with PBS.
- Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
- Wash the wells with PBS.
- Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
 Capture images in at least two channels (one for DAPI to identify nuclei and one for the pH3S10 signal).
- Image Analysis: Use image analysis software to identify individual cells based on the DAPI stain and quantify the mean fluorescence intensity of the pH3S10 signal within the nucleus of mitotic cells. Determine the concentration-dependent inhibition of histone H3 phosphorylation and calculate the IC50 value for SAR156497.

Conclusion

The provided protocols offer robust and adaptable methods for the high-throughput screening and characterization of Aurora kinase inhibitors like **SAR156497**. The biochemical assay allows for the direct measurement of enzymatic inhibition, while the cell-based high-content screen provides valuable insights into the compound's activity in a more physiologically relevant context. These assays are essential tools in the drug discovery pipeline for identifying and optimizing potent and selective anticancer therapeutics targeting the Aurora kinase family.

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